SB-273005 is a synthetic, non-peptide antagonist of αvβ3 and αvβ5 integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Integrins are transmembrane receptors that play crucial roles in cell adhesion, migration, and signaling. By selectively blocking these integrins, SB-273005 interferes with these cellular processes, making it a valuable tool in studying various physiological and pathological conditions. It exhibits high potency for both αvβ3 (Ki = 1.2 nM) and αvβ5 (Ki = 0.3 nM) integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Scientific research has explored its potential in areas like cancer treatment, inflammatory diseases, and bone resorption.
SB273005 is classified as an integrin antagonist. More specifically, it inhibits the alpha v beta 3 integrin, which plays a significant role in angiogenesis and tumor metastasis. The compound was developed as part of a broader effort to create effective therapies that can disrupt the interactions between integrins and their ligands, thereby impeding pathological processes such as cancer growth and inflammation .
The synthesis of SB273005 involves several key steps that utilize solid-phase synthesis techniques. The process has been optimized for enantioselectivity, allowing for the production of high-purity compounds suitable for biological testing. Notably, a multi-kiloscale synthesis method has been developed, enabling the production of over one hundred kilograms of SB273005 .
The molecular structure of SB273005 is characterized by a complex arrangement that includes a tetrahydrobenzazepinone core. This structure is essential for its interaction with the alpha v beta 3 integrin. The compound's chemical formula is C₁₈H₁₉N₃O₃, indicating the presence of multiple functional groups that contribute to its binding affinity and specificity.
SB273005 undergoes specific chemical interactions primarily with integrin receptors. Its mechanism involves competitive inhibition where it binds to the integrin without activating it, effectively blocking ligand interactions.
The mechanism of action of SB273005 centers on its role as an antagonist of the alpha v beta 3 integrin. By binding to this receptor, SB273005 prevents the activation of downstream signaling cascades that are crucial for cell survival and proliferation.
SB273005 possesses distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.
SB273005 has been investigated for various scientific applications, primarily within cancer research and inflammatory disease treatment.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2